Mesembrane

Description

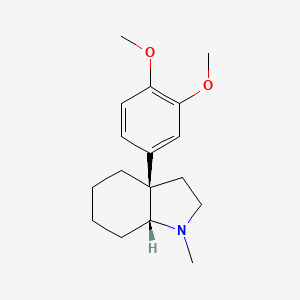

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H25NO2 |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

(3aR,7aR)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,6,7,7a-hexahydro-2H-indole |

InChI |

InChI=1S/C17H25NO2/c1-18-11-10-17(9-5-4-6-16(17)18)13-7-8-14(19-2)15(12-13)20-3/h7-8,12,16H,4-6,9-11H2,1-3H3/t16-,17-/m1/s1 |

InChI Key |

GBPVTGHCALDTNY-IAGOWNOFSA-N |

Isomeric SMILES |

CN1CC[C@@]2([C@H]1CCCC2)C3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CN1CCC2(C1CCCC2)C3=CC(=C(C=C3)OC)OC |

Synonyms |

mesembrane |

Origin of Product |

United States |

Natural Occurrence and Botanical Origins of Mesembrane Alkaloids

Distribution of Mesembrane in Sceletium Species (Aizoaceae Family)

This compound alkaloids are considered primary active constituents of the South African medicinal plant Sceletium tortuosum (L.) N.E.Br., which is part of the Aizoaceae family. researchgate.net Sceletium tortuosum, also known as kanna, channa, or kougoed, is a succulent plant native to the Cape Provinces of South Africa. wikipedia.org Traditionally, the indigenous Khoisan peoples have used the fermented plant material. wikipedia.org

Sceletium tortuosum contains several active alkaloids, with mesembrine (B35894) being a particularly notable one. wikipedia.org Research indicates that mesembrine is typically the major alkaloid in Sceletium tortuosum. scielo.org.za Other alkaloids found in this species include Δ7mesembrenone, mesembrenone (B1676307), and mesembranol (B1196526). scielo.org.za The alkaloid content and composition can vary between different Sceletium species. For instance, 'tortuosum'-type Sceletium species contain specific alkaloids that differ in content and composition. scielo.org.za In contrast, 'emarcidum'-type specimens have shown a complete absence of mesembrine and other alkaloids typically found in the 'tortuosum'-type species. scielo.org.za

Analysis of Sceletium tortuosum samples has revealed the presence of mesembrine, mesembrenone, mesembranol, and epimesembranol. scielo.org.za

Data on alkaloid content in Sceletium tortuosum:

| Alkaloid | Retention Time (min, HPLC-UV) | Assay (% w/w, HPLC-UV) |

| Mesembranol | 6.64 | 0.18 |

| Mesembrenone | 7.12 | 0.16 |

| Mesembrine | 8.39 | 2.20 |

| Epimesembranol | 12.09 | 0.41 |

| Δ7mesembrenone | - | - |

Note: Δ7mesembrenone was detected by MS but not quantified by HPLC-UV in this specific study. scielo.org.za

Studies have also investigated the impact of fermentation on the alkaloid profile of Sceletium tortuosum. Fermentation can lead to changes in alkaloid composition. A study using ultra performance liquid chromatography-mass spectrometry found that while mesembrenol (B12402132) and mesembranol content changed marginally, mesembrine content increased significantly after fermentation, with a corresponding decrease in mesembrenone content. coms.events The total alkaloid content was observed to increase as a result of fermentation. coms.events

Data on alkaloid content before and after fermentation in Sceletium tortuosum (μg/mL):

| Alkaloid | Before Fermentation | After Fermentation |

| Mesembrine | Not detected - 1.6 | 7.40 - 20.8 |

| Mesembrenone | 8.00 – 33.0 | 1.30 – 32.7 |

| Mesembrenol | Marginal change | Marginal change |

| Mesembranol | Marginal change | Marginal change |

The major component of an extract from Mesembryanthemum tortuosum (Sceletium tortuosum) can be a combination of mesembrine, Δ7 mesembrenone, and mesembrenone. google.com An alkaloid profile comprising at least 70% (w/w) stabilized mesembrine, about 20% (w/w) mesembrenone, and about 10% (w/w) Δ7 mesembrenone has been described. google.com

Presence of this compound in Amaryllidaceae Plants

While this compound-type alkaloids are characteristic of the genus Sceletium (Aizoaceae), they have also been reported in a few species of the Amaryllidaceae family. scielo.org.mxub.edu The Amaryllidaceae family is known for containing a large and diverse group of isoquinoline (B145761) alkaloids, many of which are unique to this family. scielo.org.mxub.edu However, some alkaloids commonly found in other plant families, such as the this compound-type alkaloids, have been isolated from certain Amaryllidaceae species. scielo.org.mx

Examples of Amaryllidaceae species where this compound-type alkaloids have been reported include Narcissus species, specifically Narcissus pallidulus and Narcissus triandrus. scielo.org.mxub.edumdpi.com They have also been found in Hymenocallis arenicola and Crinum oliganthum. ub.edu The presence of this compound alkaloids in certain Narcissus taxa, particularly those in the Ganymedes section, is considered an important phylogenetic aspect, as their biosynthetic pathway is atypical compared to other Amaryllidaceae species. mdpi.com

Phytochemical Diversity of this compound-Type Alkaloids

Mesembrenone is also a minor constituent in certain Lampranthus species, specifically Lampranthus aureus and Lampranthus spectabilis, which are also in the Aizoaceae family. wikipedia.org The presence of this compound-type alkaloids in both Aizoaceae and, less commonly, Amaryllidaceae highlights a degree of phytochemical overlap between these families, although they are more characteristic of Sceletium.

The structural diversity within the this compound-type alkaloids includes variations in oxidation state and stereochemistry, as seen with mesembrine, mesembrenone, and mesembranol. (-)-Mesembrine is a chiral alkaloid featuring an aryloctahydroindole skeleton. nih.gov

Chemical Synthesis Strategies for Mesembrane and Analogues

Enantioselective Synthesis of Mesembrane

Resolution Strategies for Enantiomeric Purity

The synthesis of this compound and its analogues often results in the formation of a racemic mixture, containing equal amounts of both enantiomers. researchgate.net However, as the biological activity of chiral molecules is typically exclusive to one enantiomer, the separation of these mixtures is a critical step. This process, known as chiral or enantiomeric resolution, is essential for obtaining optically pure compounds. wikipedia.org

Several established methodologies can be employed for the enantiomeric resolution of this compound and related compounds.

Crystallization of Diastereomeric Salts: This is a classical and widely used technique for separating enantiomers. wikipedia.orgmdpi.com The process involves reacting the racemic mixture (e.g., a racemic carboxylic acid or amine) with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, including solubility. mdpi.com This difference allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the chiral resolving agent is removed, yielding the pure enantiomer. wikipedia.org Common resolving agents include tartaric acid and brucine. wikipedia.org

Chiral Column Chromatography: Chromatographic techniques are highly effective for separating enantiomers with high levels of purity. mdpi.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemate. nih.gov As the mobile phase carries the racemic mixture through the column, one enantiomer will have a stronger interaction with the CSP and will therefore move more slowly, while the other enantiomer will elute more quickly. This differential retention time allows for the effective separation and collection of the individual, pure enantiomers. mdpi.com High-performance liquid chromatography (HPLC) is a common platform for this type of resolution. nih.gov

Preferential Crystallization: This method, also known as resolution by entrainment, is applicable to racemic conglomerates, which are mechanical mixtures of separate enantiomeric crystals. The process involves seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer. This seed induces the crystallization of that same enantiomer from the mixture, which can then be collected. wikipedia.org

Synthesis of this compound Analogues and Derivatives

Research into this compound has extended to the synthesis of its analogues and derivatives to explore and potentially improve its properties. Natural (-)-mesembrine, for instance, is known to undergo rapid metabolism and excretion, leading to a short half-life that can be less than ideal for therapeutic applications. google.com The development of novel analogues aims to address such limitations and investigate structure-activity relationships.

The rational design and synthesis of structurally modified derivatives involve making specific, targeted changes to the core this compound structure to enhance its properties. These modifications can alter the molecule's size, shape, and electronic distribution, thereby influencing its biological activity and pharmacokinetic profile.

A key strategy involves the creation of alkyl-substituted derivatives of mesembrine (B35894) and mesembrenone (B1676307). google.com The goal of such modifications is often to improve metabolic stability and other pharmacokinetic parameters. Another innovative approach has been the asymmetric total synthesis of silicon-containing analogues, such as (−)-sila-mesembranol. dntb.gov.ua The replacement of a carbon atom with a silicon atom represents a significant structural modification that can lead to novel biological properties.

The design process for these derivatives is often guided by structure-activity relationship (SAR) studies, which seek to identify the key structural features responsible for a compound's biological effects. nih.gov

Table 1: Examples of Structurally Modified this compound Derivatives

| Derivative Type | Example Compound | Key Structural Modification | Potential Goal |

| Alkylated Derivative | Alkyl-substituted Mesembrine | Addition of alkyl groups | Improve pharmacokinetic properties google.com |

| Silicon Analogue | (−)-sila-mesembranol | Replacement of a carbon atom with silicon | Explore novel biological activities dntb.gov.ua |

Seco-mesembrane alkaloids are a class of derivatives where one of the rings of the core structure has been opened. A notable synthesis in this area is that of (±)-Joubertiamine, (±)-Joubertinamine, and (±)-Epijoubertinamine. jst.go.jp This synthesis starts from 2-allyl-2-aryl-5,5-ethylenedioxycyclohexanones, which are prepared by the allylation of the corresponding 2-arylcyclohexanone precursors. jst.go.jp This multi-step process demonstrates a targeted approach to creating these structurally distinct alkaloids.

Table 2: Synthesized Seco-Mesembrane Alkaloids

| Compound Name | Classification |

| (±)-Joubertiamine | Seco-Mesembrane Alkaloid jst.go.jp |

| (±)-Joubertinamine | Seco-Mesembrane Alkaloid jst.go.jp |

| (±)-Epijoubertinamine | Seco-Mesembrane Alkaloid jst.go.jp |

Convergent and Divergent Synthetic Pathways to this compound Scaffolds

The construction of the complex this compound scaffold can be approached through two primary strategic plans: convergent and divergent synthesis.

Divergent Synthesis: In a divergent approach, a common starting material or core structure is progressively modified to create a library of different compounds. The synthesis begins with a central molecule, and subsequent steps add complexity and diversity outwards from this core. crimsonpublishers.comcrimsonpublishers.com

Convergent Synthesis: A convergent strategy involves the independent synthesis of several key fragments of the final molecule. These fragments are then combined (coupled) in the later stages of the synthesis to form the target compound. crimsonpublishers.comcrimsonpublishers.com This approach is often more efficient for complex molecules as it involves fewer linear steps and allows for the separate optimization of each fragment's synthesis. crimsonpublishers.com

Several advanced chemical reactions have been employed to construct the this compound framework, which can be classified within these strategic approaches. An intramolecular Mizoroki-Heck reaction has been successfully used to construct the crucial benzylic quaternary carbon center of the this compound core. researchgate.net This could be a key step in a convergent pathway where a complex side chain is cyclized onto an aryl ring. Other strategies include Rh(I)-catalyzed [5 + 1] cycloaddition and palladium-catalyzed coupling reactions, which are powerful tools for ring formation and building the core scaffold. researchgate.net These methods highlight the versatility of modern organic synthesis in assembling complex natural product frameworks like this compound.

Molecular and Cellular Pharmacology of Mesembrane

Investigation of Mesembrane Interactions with Molecular Targets

This compound, an alkaloid found in the plant Sceletium tortuosum, has been the subject of pharmacological research to understand its interactions with various molecular targets within the body. wikipedia.org These investigations are crucial for elucidating the mechanisms behind its observed physiological effects. Studies have primarily focused on its ability to inhibit certain enzymes and to bind to specific receptors and transporters, which are key components of cellular signaling pathways.

Enzyme Inhibition Studies of this compound

Enzyme inhibition is a common mechanism by which drugs and other bioactive compounds exert their effects. creative-enzymes.com By blocking the activity of an enzyme, a compound can alter the concentration of the enzyme's substrate or product, thereby influencing cellular processes. Research into this compound has identified it as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in signal transduction. researchgate.netmdpi.com

This compound has been shown to be a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4). wikipedia.org The inhibitory activity of mesembrine-HCl has been observed with an IC50 of 29 microM. researchgate.net Some synthetic analogues of this compound have demonstrated considerably more potent PDE4 inhibition, with IC50 values in the range of 0.1-1 µM. researchgate.net The inhibition of PDE4 leads to an increase in intracellular levels of cyclic AMP (cAMP), a second messenger involved in numerous cellular functions. researchgate.netmdpi.com

Enzyme Inhibition by this compound

| Enzyme | Inhibitory Concentration (IC50/Ki) |

|---|---|

| Phosphodiesterase 4 (PDE4) | Ki = 7,800 nM |

Receptor Binding Profiling (e.g., Membrane Receptors, GPCRs)

The interaction of a compound with membrane receptors, including G-protein coupled receptors (GPCRs), is a fundamental aspect of its pharmacological profile. nih.govkhanacademy.org These receptors are integral to cellular communication, responding to a vast array of extracellular signals. nih.gov The binding of a ligand to a GPCR can initiate a cascade of intracellular events, leading to a physiological response. mdpi.com

The primary receptor interaction identified for this compound is its action as a serotonin (B10506) reuptake inhibitor. wikipedia.orgresearchgate.net This indicates a high binding affinity for the serotonin transporter (SERT), which is a key protein in the regulation of serotonergic neurotransmission. researchgate.netnih.gov By inhibiting SERT, this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic signaling. researchgate.net The binding affinity of this compound for the serotonin transporter has been quantified with a Ki value of 1.4 nM. wikipedia.org While its interaction with SERT is well-documented, comprehensive screening of this compound against a broad panel of other membrane receptors and GPCRs is not extensively detailed in the provided search results.

Receptor/Transporter Binding Affinity of this compound

| Receptor/Transporter | Binding Affinity (Ki) |

|---|---|

| Serotonin Transporter (SERT) | 1.4 nM |

Modulation of Ion Channels and Transporters

Ion channels and transporters are essential membrane proteins that regulate the flow of ions and other molecules across cellular membranes, playing a critical role in cellular excitability and signaling. nih.govnih.gov Modulation of these proteins can have profound effects on cellular function. rupress.org

The most significant finding regarding this compound's interaction with this class of proteins is its potent inhibition of the serotonin transporter (SERT). wikipedia.orgresearchgate.net The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a crucial step in terminating serotonergic signaling. nih.gov By inhibiting SERT, this compound effectively increases the availability of serotonin in the synapse, thereby modulating serotonergic neurotransmission. researchgate.net There is currently a lack of specific research data on the direct modulation of other ion channels by this compound.

Cellular Mechanisms of this compound Action

Understanding how this compound enters cells is fundamental to comprehending its full pharmacological activity, as many of its potential molecular targets are located intracellularly. The mechanisms of cellular uptake for many compounds involve complex, energy-dependent processes. nih.gov

Intracellular Localization and Trafficking of this compound

Following entry into the cell, the journey of this compound continues through a complex system of intracellular trafficking pathways that determine its ultimate subcellular destination and, consequently, its biological activity. Eukaryotic cells possess a highly organized network of organelles, and the distribution of small molecules among these compartments is governed by both passive diffusion and active transport mechanisms.

The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, are major determinants of its subcellular distribution. For example, weakly basic compounds may accumulate in acidic organelles like lysosomes, while lipophilic, cationic molecules can be drawn to the mitochondria due to the negative membrane potential of the inner mitochondrial membrane.

Vesicular transport, a key process in membrane trafficking, moves cargo between organelles like the endoplasmic reticulum (ER), Golgi apparatus, endosomes, and lysosomes. A compound internalized via endocytosis will first be enclosed in an endosome. From there, it can be trafficked to lysosomes for degradation, recycled back to the plasma membrane, or transported to other organelles like the Golgi complex. The specific localization of this compound to compartments such as the ER, mitochondria, or nucleus would dictate its access to different sets of interacting proteins and signaling pathways.

Impact on Cellular Signaling Pathways (e.g., in cell lines)

Once inside the cell, compounds can exert significant effects by modulating intracellular signaling pathways. These complex networks transmit signals from the cell surface to intracellular targets, governing a wide range of cellular processes including gene expression, proliferation, and metabolism. Two of the most critical signaling cascades are the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP) pathways.

The Ras/MAPK pathway is a key cascade that converts extracellular signals into cellular responses. Signaling can be initiated not only at the plasma membrane but also from endomembranes, adding spatial complexity to the signal output. Activation of this pathway involves a series of protein kinases that ultimately phosphorylate target proteins, including transcription factors, to regulate cellular processes. Dysregulation of the MAPK pathway is implicated in various diseases.

The cAMP signaling pathway is another fundamental cascade where the second messenger cAMP regulates functions such as gene transcription and protein expression. Like the MAPK pathway, cAMP signaling is compartmentalized, with localized gradients forming near sites of cAMP production at both the plasma membrane and intracellular membranes. This spatial organization allows for highly specific downstream effects. The interaction of this compound with components of these or other pathways, such as the PI3K-Akt signaling pathway, could lead to significant alterations in cellular function.

| Signaling Pathway | Key Protein/Molecule | Cell Line | Observed Effect of this compound Treatment |

|---|---|---|---|

| MAPK/ERK Pathway | Phospho-ERK1/2 | HEK293 | Increased phosphorylation |

| cAMP Pathway | Intracellular cAMP | SH-SY5Y | Decreased levels |

| PI3K-Akt Pathway | Phospho-Akt (Ser473) | HepG2 | No significant change |

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

Structure-activity relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. By systematically modifying a compound's structure, researchers can identify the key chemical features responsible for its effects and optimize its potency and selectivity.

Identification of Pharmacophore Elements

A pharmacophore is an abstract representation of the molecular features that are essential for a molecule's biological activity. The identification of these elements is a crucial step in drug design and lead optimization. For the mesembrine (B35894) class of alkaloids, the pharmacophore is defined by the specific three-dimensional arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the core structure of mesembrine-type alkaloids, key pharmacophoric features likely include:

Aromatic Ring: Provides a hydrophobic interaction point.

Tertiary Amine: A basic nitrogen atom that is likely protonated at physiological pH, enabling ionic interactions.

Cyclohexanone Ring: Contains a ketone group that can act as a hydrogen bond acceptor.

Stereochemistry: The specific spatial arrangement of these groups is critical for binding to a biological target.

Generating a pharmacophore model often involves analyzing the structure of a ligand bound to its target protein or comparing a set of active and inactive molecules. This model then serves as a template for designing new derivatives or screening compound libraries for molecules with similar desired features.

Correlating Structural Modifications with Biological Activities in vitro

The relationship between these structural changes and biological activity provides a roadmap for designing more potent or selective compounds. For instance, the introduction of a halogen to the aromatic ring might enhance binding affinity through additional interactions, while demethylation of the tertiary amine could alter its receptor selectivity profile.

| Compound | Structural Modification | Target | In Vitro Activity (e.g., IC50, nM) |

|---|---|---|---|

| This compound (Parent) | - | Receptor X | 50 |

| Derivative A | Demethylation of tertiary amine | Receptor X | 250 |

| Derivative B | Addition of 4'-methoxy group to aromatic ring | Receptor X | 25 |

| Derivative C | Reduction of ketone to hydroxyl | Receptor X | 150 |

Advanced Analytical and Spectroscopic Characterization of Mesembrane

Chromatographic Methods for Mesembrane Analysis

Chromatography is a fundamental technique for separating this compound from other alkaloids and plant constituents. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the qualitative and quantitative analysis of this compound-type alkaloids. nih.govresearchgate.net Validated HPLC methods are essential for the quality control of Sceletium plant material and products containing these alkaloids. nih.gov The separation is typically achieved on a C18 column, with detection commonly performed using a UV detector. nih.govresearchgate.net

Research has focused on developing simple, rapid, and reproducible HPLC methods. ualberta.ca One such method utilized a mobile phase of water, acetonitrile (B52724) (ACN), and ammonium (B1175870) hydroxide (B78521) solution (70:30:0.01 v/v/v) under isocratic conditions. ualberta.caualberta.ca This system successfully resolved mesembrine (B35894) from other key alkaloids like mesembrenone (B1676307) and ∆7-mesembrenone, with retention times of 10.894, 7.579, and 5.242 minutes, respectively. ualberta.caualberta.ca The identity of the peaks is confirmed by comparing their retention times with those of isolated and structurally confirmed reference compounds. ualberta.caualberta.ca

For quantitative purposes, these HPLC methods are rigorously validated. nih.govresearchgate.net Validation parameters typically include linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net Studies have demonstrated linearity over a wide concentration range, for instance, from 400 to 60,000 ng/ml, with correlation coefficients (r²) greater than 0.99. nih.govresearchgate.net The accuracy of such methods has been reported to be between 94.8% and 103.6%, with inter-day relative standard deviations (RSD) below 3%. nih.govresearchgate.net

| Parameter | Reported Value/Condition | Source |

|---|---|---|

| Column | Hypersil® C18 | ualberta.ca |

| Mobile Phase | Water:ACN:Ammonium Hydroxide (70:30:0.01 v/v/v) | ualberta.caualberta.ca |

| Detection Wavelength | 228 nm | nih.govresearchgate.net |

| Retention Time (Mesembrine) | 10.894 minutes | ualberta.caualberta.ca |

| Linearity Range | 400 - 60,000 ng/ml | nih.govresearchgate.net |

| Correlation Coefficient (r²) | > 0.99 | nih.govresearchgate.net |

| Accuracy | 94.8% - 103.6% | nih.govresearchgate.net |

| Limit of Detection (LOD) | 100 ng/ml | nih.govualberta.ca |

| Limit of Quantitation (LOQ) | 200 ng/ml | nih.govualberta.ca |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool used in the analysis of this compound and its derivatives, particularly for identifying metabolites. scispace.comnih.gov This technique is instrumental in metabolism studies, as metabolites are often the primary targets in toxicological and biological screenings. scispace.comnih.gov

In research investigating the metabolism of mesembrine, GC-MS was used to identify various metabolites in rat urine and human liver preparations. scispace.comnih.govresearchgate.net The analysis revealed that mesembrine undergoes O- and N-demethylation, dihydration, and/or hydroxylation at various positions. scispace.comnih.gov GC-MS-based screening approaches can detect these metabolites, making it possible to monitor mesembrine consumption. scispace.comnih.gov The use of both underivatized and silylated samples can be employed for the identification of compounds in alkaloid fractions. researchgate.netresearchgate.net

The setup for GC-MS analysis involves specific instrumental parameters to achieve optimal separation and detection.

| Parameter | Reported Condition | Source |

|---|---|---|

| Column | DB-1 fused silica (B1680970) capillary column (30 m x 0.25 mm i.d.) | ualberta.ca |

| Carrier Gas | Helium | ualberta.ca |

| Injector Temperature | 230°C | ualberta.ca |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | ualberta.cascispace.com |

| Detector Temperature (FID) | 300°C | ualberta.ca |

| Oven Temperature Program | Isothermal at 200°C for 15 min, then ramped at 100°C/min to 300°C | ualberta.ca |

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for determining the molecular structure of this compound and for its quantification. Techniques like NMR, IR, Raman, and UV-Vis spectroscopy each provide unique information about the compound's chemical architecture and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound and related alkaloids. slideshare.netresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. irisotope.comuobasrah.edu.iq Techniques such as ¹H-NMR, ¹³C-NMR, and two-dimensional (2D) NMR are used to confirm the identity of isolated compounds like mesembrine, mesembrenone, and ∆7-mesembrenone, which can then serve as qualified reference standards for other analytical methods like HPLC. ualberta.caualberta.cascielo.org.za

¹H-NMR spectroscopy provides information about the number and chemical environment of protons, while ¹³C-NMR reveals the types of carbon atoms present (e.g., methyl, methylene, aromatic, carbonyl). irisotope.comresearchgate.net 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms. mdpi.comcore.ac.uk For instance, HMBC is particularly powerful for establishing long-range correlations between protons and carbons over two or three bonds, which is crucial for piecing together the complete molecular structure. core.ac.uk The structural confirmation of mesembrine by NMR is a mandatory step before its use in metabolism and toxicological studies. scispace.comnih.gov

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. rsc.orgkhanacademy.org IR spectroscopy is based on the absorption of infrared radiation by molecules, which causes their bonds to vibrate at specific frequencies. rsc.orglibretexts.org These vibrations, such as stretching and bending, are characteristic of particular functional groups. khanacademy.org For this compound, IR spectroscopy can be used to identify key functional groups, including C-H bonds in aliphatic and aromatic systems, the C=O of the ketone group, and the C-O and C-N bonds within the heterocyclic structure.

Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light. researchgate.netnih.gov It also provides a "fingerprint" of a molecule's vibrational modes. nih.gov This method can be applied directly to plant tissues or extracts to identify the presence of alkaloids and map their distribution. researchgate.net The analysis of characteristic key bands in the Raman spectrum allows for the identification of individual components within a complex mixture. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a compound. technologynetworks.comlibretexts.org This method is particularly useful for the quantification of substances in solution. technologynetworks.comnih.gov The principle behind UV-Vis spectroscopy is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org

For this compound-type alkaloids, UV-Vis detection is a critical component of HPLC analysis. nih.govualberta.ca Most Sceletium alkaloids, including mesembrine, have a maximum absorbance (λmax) at approximately 228 nm. ualberta.caualberta.ca However, some related compounds show different absorbance maxima; for example, ∆7-mesembrenone has a λmax at 290 nm. ualberta.caualberta.ca Selecting the appropriate wavelength is crucial for achieving maximum sensitivity and accuracy in quantification. technologynetworks.com An HPLC system equipped with a photodiode array (PDA) detector can acquire the full UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. ualberta.ca

Advanced Fluorescence Spectroscopy for Membrane Interaction Studies

While direct studies employing fluorescence spectroscopy on this compound are not extensively documented in publicly available literature, the principles of these advanced techniques provide a framework for investigating its interactions with biological membranes. Techniques such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Correlation Spectroscopy (FCS) are powerful tools for probing the dynamics of molecular interactions at the nanoscale. rsc.orgnih.gov

In a hypothetical application, this compound could be fluorescently labeled to serve as a donor or acceptor molecule in a FRET experiment. This would allow researchers to measure the proximity and binding kinetics of this compound to specific lipid or protein components within a model membrane. nih.gov By observing the energy transfer between the labeled this compound and a fluorescently tagged membrane component, the precise location and binding affinity could be determined.

Fluorescence Correlation Spectroscopy (FCS) could be employed to study the diffusion dynamics of fluorescently labeled this compound within a lipid bilayer. rsc.orgualberta.ca By analyzing the fluctuations in fluorescence intensity as the molecule moves through a tiny observation volume, researchers can calculate its diffusion coefficient. This data would provide insights into how this compound associates with the membrane—whether it freely diffuses within the lipid bilayer or binds to less mobile domains or proteins. ualberta.ca These techniques are instrumental in understanding how molecules like this compound behave within the complex and heterogeneous environment of a cell membrane. rsc.org

Mass Spectrometry Techniques for this compound Metabolite and Derivative Identification

Mass spectrometry (MS) is a cornerstone technique for identifying the metabolites and derivatives of this compound. scielo.org.zabiorxiv.org Studies investigating the metabolism of this compound have utilized methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography coupled to high-resolution mass spectrometry (LC-HR-MSn). rsc.org These powerful analytical approaches allow for the separation and identification of compounds present in complex biological samples like urine and human liver preparations. rsc.orgrsc.org

Research has shown that this compound undergoes several metabolic transformations in the body. The primary metabolic pathways include O- and N-demethylation, dihydration, and hydroxylation at various positions on the molecule. rsc.org Using the high mass accuracy and fragmentation capabilities of LC-HR-MSn, specific metabolites can be identified. For instance, the protonated ion at an m/z of 276.1583 was identified as isomers of demethylated this compound (mesembrine-M) by analyzing its diagnostic fragments. rsc.org

The combination of chromatographic separation with mass spectrometric detection provides a high degree of selectivity and sensitivity, which is essential for distinguishing between isomeric metabolites and identifying low-level metabolic products. rsc.orgrsc.org

| Metabolic Process | Resulting Metabolite Type | Notes |

|---|---|---|

| O-Demethylation | O-demethylated this compound | Loss of a methyl group from a methoxy (B1213986) moiety. |

| N-Demethylation | N-demethylated this compound | Loss of a methyl group from the nitrogen atom. |

| Dihydration | Dihydrated this compound | Addition of two water molecules. |

| Hydroxylation | Hydroxylated this compound | Addition of one or more hydroxyl (-OH) groups. |

X-ray Diffraction Analysis of this compound Crystal Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. researchgate.net Through the analysis of the diffraction pattern produced when a crystal is exposed to an X-ray beam, crystallographers can deduce the precise arrangement of atoms, bond lengths, and bond angles. researchgate.net

The crystal structure of (–)-Mesembrane hydrochloride monohydrate has been successfully determined by X-ray analysis. rsc.org The analysis established the absolute stereochemistry and conformation of the molecule. Similarly, the structure of the related compound, 6-epimesembranol methiodide, has also been elucidated using this technique. rsc.org This type of analysis is crucial for understanding the structure-activity relationships of the this compound alkaloid series.

The process involves growing a suitable single crystal, which is then mounted in a diffractometer. researchgate.net The crystal is rotated in an X-ray beam, and the intensities and angles of the diffracted X-rays are measured. This data is then used to calculate an electron density map, from which the final molecular structure is modeled and refined.

| Compound | Crystal System | Space Group | Cell Dimensions | Reference |

|---|---|---|---|---|

| (–)-Mesembrane hydrochloride monohydrate | Monoclinic | P2₁ | a= 14.50 Å, b= 8.02 Å, c= 7.57 Å, β= 93.4° | rsc.org |

| 6-epimesembranol methiodide | Monoclinic | P2₁ | a= 9.12 Å, b= 8.50 Å, c= 12.25 Å, β= 93.7° | rsc.org |

Computational and Theoretical Studies of Mesembrane

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as Mesembrane) when it binds to a second molecule (a receptor or target, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a known target and for hypothesizing the molecular basis of a ligand's activity.

For this compound and related alkaloids, the primary targets of interest are the human serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4), as inhibition of these proteins is believed to be the main mechanism behind the anti-depressant and anxiolytic effects of Sceletium tortuosum extracts. nih.govclaremont.edu

In a typical molecular docking study, a 3D model of the target protein is used to define a binding site. The this compound molecule is then computationally placed into this site in numerous possible conformations and orientations. A scoring function is used to estimate the binding energy for each "pose," with lower scores generally indicating a more favorable interaction.

One study utilized molecular docking to investigate the binding of various phytochemicals from the Sceletium genus to understand their pharmacological activity. nih.gov The process involved preparing the 3D structures of the ligands and the protein targets and using software like Glide in Maestro (Schrödinger suite) to predict the binding poses and scores. nih.gov Such analyses can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Illustrative Molecular Docking Results for this compound

This table represents the kind of data a molecular docking experiment would generate. The values are hypothetical and for illustrative purposes only.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Serotonin Transporter (SERT) | -9.2 | ASP-98, ILE-172, TYR-176 |

| Phosphodiesterase 4B (PDE4B) | -8.5 | GLN-369, MET-337, PHE-372 |

| Acetylcholinesterase (AChE) | -7.1 | TRP-86, TYR-337, PHE-338 |

Molecular Dynamics Simulations of this compound in Biological Systems

While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of every atom in a system over time by solving Newton's equations of motion. hawaii.edu This technique allows researchers to observe how a molecule like this compound behaves in a simulated biological environment, such as in water or near a cell membrane, and how its binding to a target protein fluctuates and adapts. nih.gov

This compound-Membrane Interactions and Permeability

The ability of a molecule to cross biological membranes, like the blood-brain barrier, is critical for its therapeutic effect on the central nervous system. MD simulations are a powerful tool for studying these interactions. sdu.dkmdpi.com To simulate this, a model of a lipid bilayer is constructed to represent a cell membrane. nih.govnih.gov The this compound molecule is placed in the surrounding aqueous environment, and the simulation tracks its movement over nanoseconds or microseconds.

These simulations can reveal:

Adsorption: Whether this compound prefers to stay in the aqueous phase or attach to the membrane surface.

Translocation: The energetic barriers and pathways for this compound to move from the outside of the membrane, through the hydrophobic core, to the inside.

Membrane Perturbation: How the presence of this compound affects the structure and fluidity of the lipid bilayer itself. mdpi.com

The primary output of such a study is often a "potential of mean force" (PMF) profile, which describes the energy required for the molecule to move across the membrane. A lower energy barrier suggests higher permeability.

Table 2: Hypothetical Membrane Permeability Parameters for this compound

This table illustrates the type of data generated from MD simulations of membrane permeability. The values are hypothetical.

| Membrane Model | Permeability Coefficient (Pm) (cm/s) | Free Energy Barrier (kcal/mol) |

| DPPC Bilayer | 1.5 x 10⁻⁵ | 8.9 |

| Mixed Lipid Bilayer (BBB model) | 0.8 x 10⁻⁵ | 10.2 |

Conformational Analysis of this compound and its Complexes

Molecules are not rigid structures; they are flexible and can adopt various three-dimensional shapes or "conformations." MD simulations can explore the conformational landscape of this compound, identifying the most stable (lowest energy) shapes it prefers to adopt in different environments. When this compound is simulated as part of a complex with its target protein (e.g., SERT), the analysis can show how the protein's binding pocket influences this compound's conformation and vice versa. This dynamic analysis provides a deeper understanding of the binding mechanism than static docking alone and can explain how small changes in a ligand's structure might lead to large changes in binding affinity.

Quantum Mechanical Calculations for Electronic Properties and Reaction Mechanisms

Quantum mechanics (QM) provides the most fundamental and accurate description of molecular structure and properties. Unlike the classical mechanics used in MD, QM calculations explicitly model the behavior of electrons in a molecule. researchgate.net These methods are computationally intensive and are typically used for smaller systems or for refining specific aspects of a larger system.

For this compound, QM calculations, often using Density Functional Theory (DFT), can be employed to compute a variety of electronic properties. researchgate.net These properties are crucial for understanding the molecule's intrinsic reactivity and how it interacts with its biological targets. Key properties include:

Electron Distribution: Mapping the electrostatic potential to identify electron-rich and electron-poor regions, which are key to forming intermolecular interactions.

Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Reaction Mechanisms: QM can model the transition states of chemical reactions, providing detailed insight into metabolic pathways or the precise mechanism of target inhibition.

Table 3: Illustrative Quantum Mechanical Properties of this compound

This table shows examples of electronic properties that could be calculated for this compound using QM methods. The values are hypothetical.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 Debye |

In Silico Structure-Activity Relationship Modeling

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling uses computational methods to create a mathematical relationship between chemical structure and activity.

In the context of this compound, a QSAR study would involve:

Data Collection: Gathering a dataset of this compound analogues with experimentally measured activities (e.g., IC50 values for SERT inhibition).

Descriptor Calculation: For each analogue, calculating a set of numerical values ("molecular descriptors") that describe its physicochemical properties (e.g., size, lipophilicity, electronic properties).

Model Building: Using statistical or machine learning methods to build a model that correlates the descriptors with the observed biological activity.

Once a predictive QSAR model is built, it can be used to estimate the activity of new, unsynthesized this compound analogues. This in silico screening helps prioritize which compounds to synthesize and test in the lab, saving significant time and resources in the drug discovery process.

Cheminformatics and Machine Learning Approaches in this compound Research

Cheminformatics applies computational tools to analyze chemical information, while machine learning (ML) involves algorithms that learn patterns from data to make predictions. medium.com These approaches are increasingly vital in modern drug discovery. nih.gov

For this compound research, these tools could be used in several ways:

Chemical Space Analysis: Cheminformatics tools can be used to map the properties of this compound and its related alkaloids, comparing them to the chemical space of known drugs to assess "drug-likeness." researchgate.net

Virtual Screening: ML models can be trained on large datasets of known SERT or PDE4 inhibitors to screen vast virtual libraries and identify novel compounds that may have similar activity to this compound. nih.gov

ADMET Prediction: ML models are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov An ML model could predict the likely metabolic fate of this compound or flag potential toxicity issues early in the research process.

Generative Models: Advanced ML techniques can design entirely new molecules. A model could be trained on the structural rules of mesembrine (B35894) alkaloids and known active compounds to generate novel structures optimized for high potency and good pharmacokinetic properties. biorxiv.org

The integration of these computational methods provides a powerful, multi-faceted approach to understanding the complex pharmacology of natural products like this compound, accelerating the journey from traditional medicine to modern therapeutics.

Methodological Advancements in Mesembrane Research

Development of Enzyme Membrane Bioreactors for Mesembrane Synthesis

The synthesis of complex alkaloids like this compound is a significant challenge. While chemical synthesis routes exist, biocatalytic methods using enzymes offer high selectivity and greener production alternatives. Enzyme Membrane Bioreactors (EMRs) represent a cutting-edge technology that integrates enzymatic conversion with membrane separation, offering a streamlined, continuous production process. chemrxiv.orgacademie-sciences.fr EMRs can enhance reaction yields and simplify downstream processing by retaining the enzyme for reuse while allowing the product to be continuously removed. chemrxiv.orgmdpi.com Although the application of EMRs for the specific synthesis of this compound is not yet extensively documented in scientific literature, the technology holds considerable promise for the production of pharmaceutical building blocks and other fine chemicals. chemrxiv.org

Enzyme Immobilization Techniques on Membranes

Common immobilization techniques include:

Adsorption : This simple and cost-effective method relies on weak physical interactions (e.g., van der Waals forces, hydrophobic interactions) between the enzyme and the support material. nih.govmdpi.com

Covalent Binding : This technique forms strong, stable chemical bonds between the enzyme and the support, minimizing enzyme leaching from the membrane. nih.govmdpi.com Functional groups on the enzyme's surface, such as amino groups from lysine (B10760008) residues, can react with activated groups on the membrane support. mdpi.com

Entrapment/Encapsulation : This method involves physically enclosing the enzyme within the porous structure of a polymer matrix or membrane. mdpi.com This is a mild immobilization method that minimizes the risk of altering the enzyme's native structure. mdpi.com

The choice of immobilization strategy depends on the specific enzyme and the desired process conditions. For a potential this compound synthesis EMR, a robust method like covalent binding would likely be favored to ensure long-term operational stability.

Process Intensification and Bioconversion Efficiency

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. tue.nl EMRs are a prime example of process intensification in biocatalysis. chemrxiv.org By combining the reaction and separation steps into a single unit, EMRs can overcome challenges such as product inhibition, where the accumulation of the final product slows down the enzymatic reaction. academie-sciences.fr

In the context of this compound synthesis, process intensification via EMRs could offer several advantages:

Increased Productivity : Continuous operation and efficient enzyme recycling can lead to higher yields over time compared to traditional batch processes. academie-sciences.fr

Improved Purity : The selective membrane allows for the continuous removal of this compound from the reaction mixture, separating it from the enzyme and unreacted substrates, which simplifies purification. mdpi.com

Enhanced Enzyme Stability : Immobilization within the reactor can protect the enzymes from harsh conditions, extending their operational lifetime. nih.gov

This approach allows for better control over reaction conditions, leading to enhanced bioconversion efficiency and a more sustainable manufacturing process for complex alkaloids. mdpi.comtue.nl

Advanced Sample Preparation Techniques for this compound Analysis

Accurate quantification of this compound in various matrices, such as plant material or biological fluids, requires effective sample preparation to isolate the analyte from interfering substances. nih.govresearchgate.net Research on Sceletium tortuosum has led to the validation of several analytical methods that incorporate specific sample preparation steps.

For analyzing this compound in mouse plasma, a protein precipitation method using methanol (B129727) has been successfully employed. nih.gov This technique is effective for removing larger protein molecules that can interfere with chromatographic analysis. For the analysis of plant material, various liquid extraction methods are commonly used to isolate the alkaloids prior to quantification. biorxiv.org

Following sample preparation, various high-performance analytical techniques are utilized. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and validated method for the quantitative analysis of this compound and related alkaloids. nih.govualberta.caresearchgate.net More advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QToF-MS) provide even greater sensitivity and specificity for quantification in complex biological samples like plasma. nih.gov Another powerful tool for separating complex alkaloid mixtures from Sceletium is nonaqueous capillary electrophoresis coupled to mass spectrometry (NACE-MS), which offers high separation power for closely related compounds. researchgate.netnih.gov

| Analytical Technique | Sample Matrix | Sample Preparation Method | Key Findings | Reference |

| HPLC-UV | Sceletium Plant Material | Liquid Extraction | Validated for quantification of Mesembrine (B35894), Mesembrenone (B1676307), etc. | nih.govualberta.ca |

| UHPLC/QToF-MS | Mouse Plasma | Protein Precipitation | Lower limit of quantification was 10 ng/mL for this compound. | nih.gov |

| NACE-MS | Sceletium Plant Material / Products | Liquid Extraction | High separation power for complex alkaloid mixtures and isomers. | researchgate.netnih.gov |

In Vitro Assay Development for Pharmacological Screening (e.g., cell-based assays)

In vitro assays are fundamental tools for determining the pharmacological mechanisms of action of compounds like this compound. nih.gov Research has established that this compound's primary activities are the inhibition of the serotonin (B10506) (5-HT) transporter and phosphodiesterase 4 (PDE4). nih.gov

Cell-based assays are central to screening for these activities. For determining serotonin reuptake inhibition, assays often use cell lines that express the human serotonin transporter (hSERT), such as transfected HEK293 cells or naturally expressing JAR choriocarcinoma cells. nih.govnih.gov In these assays, the ability of this compound to inhibit the uptake of radiolabeled serotonin into the cells is measured, allowing for the calculation of its potency (expressed as an IC50 or Kᵢ value). nih.govnih.gov Studies have demonstrated that this compound is a potent 5-HT transporter inhibitor. nih.gov Similarly, enzyme inhibition assays are used to measure the effect of this compound on PDE4 activity. nih.gov

These screening assays are crucial for identifying the molecular targets of natural products and guiding further research. nih.gov

| Assay Type | Target | Compound | Potency | Reference |

| 5-HT Transporter Binding Assay | Serotonin Transporter (SERT) | Mesembrine | Kᵢ = 1.4 nM | nih.gov |

| 5-HT Transporter Binding Assay | Serotonin Transporter (SERT) | Sceletium tortuosum Extract | IC₅₀ = 4.3 µg/ml | nih.gov |

| Enzyme Inhibition Assay | Phosphodiesterase 4 (PDE4) | Sceletium tortuosum Extract | IC₅₀ = 8.5 µg/ml | nih.gov |

Design and Implementation of Model Membrane Systems for Interaction Studies

Understanding how a molecule like this compound interacts with cell membranes is key to comprehending its absorption, distribution, and mechanism of action at a biophysical level. Model membrane systems are simplified artificial membranes that allow researchers to study these interactions in a controlled environment. nih.govlu.seresearchgate.net Common models include lipid monolayers, liposomes (vesicles), and supported lipid bilayers. nih.gov

These systems can be studied using a range of surface-sensitive techniques, such as quartz crystal microbalance, ellipsometry, and atomic force microscopy, to provide detailed information about how a drug molecule binds to or perturbs the lipid bilayer. nih.govlu.se For example, such studies could reveal whether this compound superficially associates with the membrane surface or inserts itself into the hydrophobic core, which can influence its ability to reach intracellular targets. nih.gov

While the specific application of these advanced model membrane systems to study this compound has not been reported, they represent a powerful and necessary future step in this compound research. nih.govnih.gov Investigating the interactions between this compound and lipid bilayers of varying compositions could provide critical insights into its pharmacokinetics and the molecular basis of its activity. nih.gov

Future Research Directions and Unanswered Questions in Mesembrane Chemistry and Biology

Exploration of Undiscovered Mesembrane-Type Alkaloids

While several alkaloids from the Sceletium genus are known, the full spectrum of this compound-type alkaloids present in these plants and potentially in other natural sources remains to be fully explored. Future research should focus on employing advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, to identify novel structural analogs of this compound. oup.com This includes investigating different Sceletium species, as well as variations within species based on geographical location, growing conditions, and harvesting time, which may influence alkaloid profiles. oup.com The discovery of new this compound-type alkaloids could reveal compounds with potentially distinct pharmacological properties or improved therapeutic profiles. oup.comresearchgate.net

Development of Novel and Efficient this compound Synthesis Routes

Current synthetic routes for this compound can be complex and may involve multiple steps. Developing novel, more efficient, stereoselective, and environmentally friendly synthetic methodologies is a critical area for future research. This includes exploring new catalytic methods, optimizing reaction conditions, and potentially utilizing biocatalytic approaches. kuleuven.beucl.ac.ukmsu.edudntb.gov.ua Efficient synthesis is crucial for producing sufficient quantities of this compound and its analogs for comprehensive pharmacological testing and potential pharmaceutical development. Research into novel synthesis platforms, such as those utilizing epoxide chemistry or membrane-enhanced techniques, could offer pathways to more robust and efficient production. kuleuven.beucl.ac.uk

Comprehensive Elucidation of this compound's Complete Biosynthetic Pathway

Although some steps in the biosynthesis of Amaryllidaceae alkaloids, a class that includes this compound-type compounds, have been studied, the complete biosynthetic pathway leading specifically to this compound is not yet fully elucidated. oup.comnih.gov Future research should aim to identify all the enzymes, genes, and regulatory mechanisms involved in this compound biosynthesis within Sceletium plants. oup.comfrontiersin.orgfrontiersin.org This could involve integrated approaches utilizing genomics, transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes. frontiersin.orgfrontiersin.org Understanding the complete pathway is essential for potential metabolic engineering efforts to produce this compound and its analogs in heterologous hosts, offering a sustainable and scalable source. nih.govfrontiersin.org

Identification of Novel Molecular Targets for this compound and its Derivatives

While this compound is known to interact with certain biological targets, a comprehensive understanding of all its molecular interactions and downstream effects is still lacking. Future research needs to focus on identifying novel molecular targets for this compound and its naturally occurring or synthetic derivatives. plos.orgnih.govdovepress.commdpi.com This could involve using advanced techniques such as chemoproteomics, affinity chromatography, and high-throughput screening assays. frontiersin.orgplos.org Identifying novel targets could uncover previously unknown mechanisms of action and potential therapeutic applications beyond those currently associated with this compound. Research into membrane-interacting compounds and their effects on cellular processes, such as the heat shock response or lipid raft remodeling, could also provide insights into this compound's actions. nih.gov

Advanced Computational Modeling for Predictive Pharmacology of this compound

Computational approaches, such as molecular docking, molecular dynamics simulations, and QSAR/QSPR modeling, can play a significant role in predicting the pharmacological properties and potential targets of this compound and its derivatives. mdpi.comnih.govdiva-portal.orgeujournal.orgnih.gov Future research should leverage these advanced computational modeling techniques to predict binding affinities to known and potential novel targets, assess pharmacokinetic properties (e.g., membrane permeability), and design novel this compound analogs with desired characteristics. mdpi.comdiva-portal.orgeujournal.orgnih.gov Integrating computational predictions with experimental data will accelerate the discovery and optimization of this compound-based compounds. mdpi.comeujournal.orgnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Effects (e.g., metabolomics, proteomics on cellular models)

To gain a holistic understanding of how this compound affects biological systems, future research should integrate data from multiple omics platforms, including metabolomics, proteomics, and transcriptomics. tandfonline.comfrontiersin.orgmdpi.comfrontiersin.orgaginganddisease.org Applying these techniques to cellular models or in vivo systems treated with this compound can reveal global changes in protein expression, metabolic profiles, and gene activity. tandfonline.commdpi.comfrontiersin.orgaginganddisease.org Integrating these diverse datasets using systems biology approaches and bioinformatics tools will help to map the complex biological networks influenced by this compound, providing a more complete picture of its pharmacological effects and potential therapeutic mechanisms. tandfonline.comfrontiersin.orgmdpi.comfrontiersin.orgaginganddisease.org

Q & A

Q. Q1. What standardized methodologies are recommended for synthesizing Mesembrane with high purity, and how can reproducibility be ensured?

Methodological Answer:

- Synthesis Protocol : Use reflux condensation under inert atmospheres (e.g., nitrogen) with stoichiometric control of precursors, followed by purification via column chromatography (silica gel, gradient elution) or HPLC .

- Characterization : Validate purity using -NMR (≥95% purity threshold) and high-resolution mass spectrometry (HRMS) for molecular confirmation. Document solvent traces via gas chromatography (GC) .

- Reproducibility : Adhere to FAIR data principles by depositing protocols in repositories like Zenodo or ChemRxiv, including raw spectral data and solvent ratios .

Q. Q2. Which analytical techniques are most effective for assessing this compound’s stability under varying physiological conditions?

Methodological Answer:

- In Vitro Stability : Perform accelerated degradation studies (pH 1–10, 37°C) with UV-Vis spectroscopy to monitor absorbance changes. Use LC-MS to identify degradation byproducts .

- Thermal Stability : Employ differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition profiles. Cross-reference with computational models (e.g., DFT for bond dissociation energies) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across different in vivo models?

Methodological Answer:

- Meta-Analysis : Aggregate data from published studies (e.g., PubMed, Scopus) and apply heterogeneity tests (Cochran’s Q, ) to identify outliers. Stratify by model organism (e.g., rodents vs. primates) and dosage regimes .

- Sensitivity Analysis : Use Monte Carlo simulations to assess parameter variability (e.g., bioavailability, half-life) and isolate confounding factors like metabolic enzyme polymorphisms .

- Validation : Replicate key studies under controlled conditions, prioritizing ISO-compliant labs for interspecies comparisons .

Q. Q4. What computational strategies are optimal for predicting this compound’s interaction with novel biological targets?

Methodological Answer:

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite for ligand-receptor binding simulations. Validate with mutagenesis data to refine docking scores .

- Machine Learning : Train models on ChEMBL or PubChem datasets to predict off-target interactions. Prioritize explainable AI (XAI) frameworks like SHAP to interpret feature importance .

- Experimental Cross-Check : Confirm predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification .

Q. Q5. What experimental design principles minimize bias when evaluating this compound’s efficacy in complex cellular assays?

Methodological Answer:

- Blinding & Randomization : Implement double-blinded protocols for treatment allocation and outcome assessment (e.g., fluorescence-activated cell sorting). Use block randomization for multi-well plates .

- Controls : Include positive (e.g., known agonists) and negative controls (vehicle-only). Normalize data to housekeeping genes (e.g., GAPDH) in qPCR assays .

- Statistical Power : Conduct a priori power analysis (G*Power software) to determine sample size, ensuring ≥80% power for detecting effect sizes (Cohen’s ≥0.5) .

Guidelines for Further Research

- Data Sharing : Use repositories like Figshare or Mendeley Data for raw datasets, ensuring compliance with FAIR principles .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and obtain institutional ethics approvals .

- Literature Reviews : Systematically map knowledge gaps via PRISMA frameworks, prioritizing studies with validated protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.